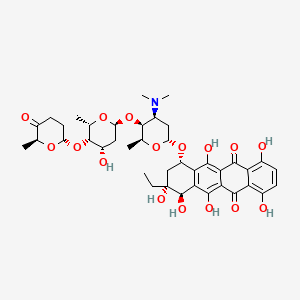
beta-Isorhodomycinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-Isorhodomycinone, also known as this compound, is a useful research compound. Its molecular formula is C40H51NO16 and its molecular weight is 801.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antimicrobial Activity
Beta-Isorhodomycinone exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. Research indicates that it is effective against various bacterial strains, including Bacillus subtilis, with a minimum inhibitory concentration (MIC) as low as 2 μg/ml . The compound's efficacy stems from its ability to interfere with bacterial DNA and RNA biosynthesis, leading to cell death .
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 2 μg/ml |
| Staphylococcus aureus | 4 μg/ml |
| Escherichia coli | 8 μg/ml |
Anticancer Properties
The anticancer potential of this compound has been extensively studied. It has shown promising results in inhibiting the growth of various cancer cell lines, including HeLa (cervical cancer) and L1210 (leukemia) cells. The compound's cytotoxicity is attributed to its ability to induce apoptosis and inhibit cell proliferation .
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study assessing the cytotoxic effects of this compound on HeLa cells, it was found that the compound exhibited an IC50 value of 8.8 μg/ml, indicating potent activity against this cancer type . Furthermore, in vivo studies demonstrated significant tumor reduction in mice models treated with this compound derivatives .
Biosynthetic Pathways
Research into the biosynthetic pathways of this compound reveals that it is produced by certain strains of Streptomyces. Genetic manipulation and microbial transformation techniques have been employed to enhance the yield and modify its structure for improved efficacy against resistant strains .
Table 2: Biosynthetic Pathways and Genetic Manipulations
| Strain | Modification Technique | Resulting Compound |
|---|---|---|
| Streptomyces purpurascens | Ethyl acetate extraction | This compound |
| Mutant strain OXA-4 | Genetic transformation | Enhanced anticancer derivatives |
属性
CAS 编号 |
80930-57-0 |
|---|---|
分子式 |
C40H51NO16 |
分子量 |
801.8 g/mol |
IUPAC 名称 |
(7S,9R,10R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C40H51NO16/c1-7-40(51)14-23(29-32(39(40)50)36(49)31-30(35(29)48)33(46)27-20(43)8-9-21(44)28(27)34(31)47)55-25-12-18(41(5)6)37(16(3)53-25)57-26-13-22(45)38(17(4)54-26)56-24-11-10-19(42)15(2)52-24/h8-9,15-18,22-26,37-39,43-45,48-51H,7,10-14H2,1-6H3/t15-,16-,17-,18-,22-,23-,24-,25-,26-,37+,38+,39+,40+/m0/s1 |
InChI 键 |
CHGJHKQZZYYATJ-MGUWIHFFSA-N |
SMILES |
CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |
手性 SMILES |
CC[C@]1(C[C@@H](C2=C([C@H]1O)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CCC(=O)[C@@H](O7)C)O)N(C)C)O |
规范 SMILES |
CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |
Key on ui other cas no. |
80930-57-0 |
同义词 |
beta-isorhodomycinone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















